

vemurafenib binding mode BRAF kinase ATP-binding site

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Compound Focus: Vemurafenib

CAS No.: 918504-65-1

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Experimental Protocols for Studying Binding

The binding mode and efficacy of **vemurafenib** have been characterized through multiple sophisticated experimental techniques.

- **Molecular Dynamics (MD) Simulations:** Computational studies use software (e.g., AMBER, GROMACS) to simulate the physical movements of atoms and molecules over time. The typical protocol involves:
 - **System Preparation:** The 3D structure of the BRAF(V600E) kinase domain (from X-ray crystallography) is obtained from the Protein Data Bank (PDB). **Vemurafenib**'s structure is optimized using methods like **Density Functional Theory (DFT)** [1] [2].
 - **Solvation and Ionization:** The protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.
 - **Simulation Run:** The system undergoes energy minimization and equilibration, followed by a production run (often hundreds of nanoseconds). This analysis identifies key interactions, binding energies, and the stability of the complex [1] [2].
- **Structural Biology Techniques (X-ray Crystallography):** This method provides an atomic-resolution snapshot of the inhibitor bound to its target.
 - **Protein Expression and Crystallization:** The BRAF kinase domain (often in complex with MEK) is expressed, purified, and co-crystallized with **vemurafenib** [3].
 - **Data Collection and Modeling:** X-rays are diffracted through the crystal, and the data are used to solve the three-dimensional structure. This reveals precise atomic contacts between **vemurafenib** and the amino acids in the ATP-binding pocket [3].

- **In Vitro Kinase Assays:** These biochemical assays measure the direct inhibition of BRAF kinase activity.
 - A purified BRAF(V600E) kinase is incubated with its substrates (MEK and ATP).
 - **Vemurafenib** is added at varying concentrations.
 - The reaction products are measured (e.g., using radioactivity or fluorescence) to determine the **IC50 value**—the concentration of inhibitor required to reduce enzyme activity by half [4].

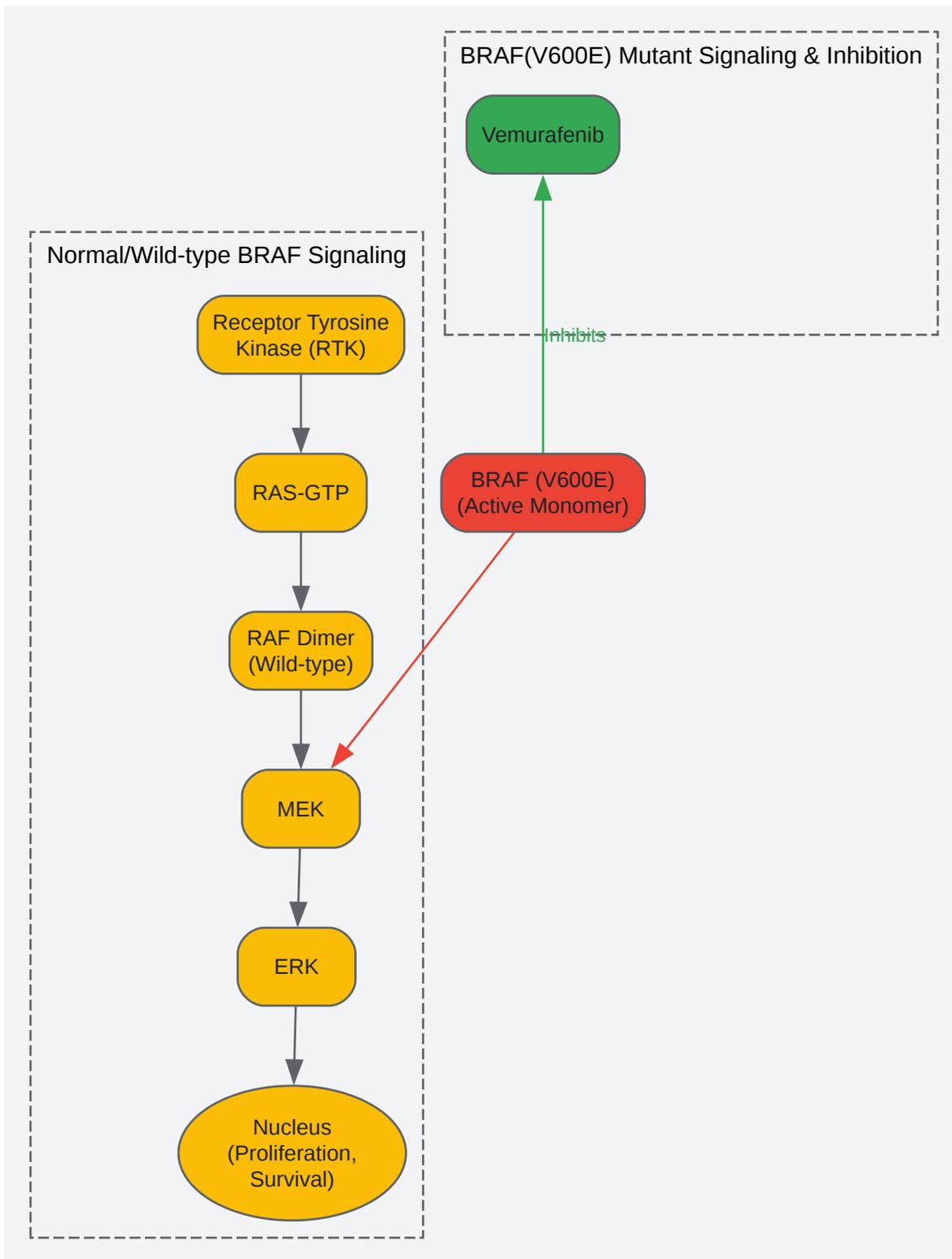
Quantitative Binding and Pharmacokinetic Data

The following table consolidates key quantitative data from experimental studies.

Parameter	Value	Experimental Context / Notes
IC50 (BRAF V600E)	3.2×10^{-9} M [4]	Half-maximal inhibitory concentration from <i>in vitro</i> kinase assays.
Dosing Regimen	960 mg, orally, twice daily [5]	Established in the phase I BRIM trial as the effective and tolerated dose.
Time to Peak Plasma (T_{max})	~3 hours [5] [6]	After oral administration.
Protein Binding	>99% [5] [6]	Primarily to serum albumin and alpha-1 acid glycoprotein.
Metabolism	Primarily by CYP3A4 [5] [6]	The parent drug constitutes ~95% of circulating compounds.
Elimination Half-Life	~57 hours (range: 30-120 hours) [5] [6]	Contributes to a long terminal half-life and steady-state accumulation.

Visualizing the Signaling Pathway and Drug Action

The diagram below illustrates the RAF/MEK/ERK (MAPK) signaling pathway and the mechanism of **Vemurafenib**.



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Vemurafenib selectively inhibits the constitutively active BRAF(V600E) monomer, blocking aberrant MAPK signaling.

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